

# Go 6976: A Dual Inhibitor of JAK2 and FLT3 Kinases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Go 6976, an indolocarbazole compound, has emerged as a potent small molecule inhibitor with significant activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Initially recognized for its potent inhibition of protein kinase C (PKC) isoforms, subsequent research has unveiled its efficacy in targeting key signaling pathways implicated in hematological malignancies and other proliferative disorders.[1][4] This technical guide provides a comprehensive overview of Go 6976's inhibitory profile against JAK2 and FLT3, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Go 6976 as a therapeutic agent.

# **Quantitative Inhibitory Data**

The inhibitory activity of Go 6976 against a panel of kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of its potency and selectivity.

Table 1: Inhibitory Activity of Go 6976 against JAK2 and FLT3



| Target Kinase | IC50 (nM) | Assay Type            | Reference |
|---------------|-----------|-----------------------|-----------|
| FLT3          | 0.7       | In vitro kinase assay | [5][6][7] |
| JAK2          | 67.2      | In vitro kinase assay | [8]       |
| JAK2          | 92.7      | In vitro kinase assay | [6][7]    |
| JAK2          | 130       | Not Specified         |           |

Table 2: Inhibitory Activity of Go 6976 against Other Kinases

| Target Kinase   | IC50 (nM) | Assay Type            | Reference |
|-----------------|-----------|-----------------------|-----------|
| ΡΚCα            | 2.3       | Cell-free assay       | [1][2][4] |
| РКСβ1           | 6.2       | Cell-free assay       | [1][2][4] |
| PKC (Rat brain) | 7.9       | Cell-free assay       | [1][2]    |
| TrkA            | 5         | Not Specified         |           |
| TrkB            | 30        | Not Specified         |           |
| Aurora-B        | 77.7      | In vitro kinase assay | [6][7]    |
| Aurora-A        | 118.2     | In vitro kinase assay | [6][7]    |
| JAK3            | 370       | Not Specified         |           |

# **Signaling Pathways and Mechanism of Action**

Go 6976 exerts its effects by directly inhibiting the kinase activity of JAK2 and FLT3, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.

### **JAK/STAT Signaling Pathway**

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling. Upon ligand binding to cytokine receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and



regulate gene expression. Go 6976 inhibits JAK2, leading to a reduction in the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[5][6] This inhibition disrupts the signaling cascade that is often constitutively active in myeloproliferative neoplasms.[9]



Click to download full resolution via product page

JAK/STAT Signaling Pathway Inhibition by Go 6976.



### **FLT3 Signaling Pathway**

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[5] Upon activation, FLT3 initiates several downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. Go 6976 potently inhibits FLT3 kinase activity, leading to the suppression of phosphorylation of FLT3 itself and its downstream effectors, including STAT3/5, Erk1/2, and Akt.[5][6] This action results in the downregulation of anti-apoptotic proteins like survivin and Mcl-1, ultimately inducing apoptosis in FLT3-mutated leukemia cells.[5]





Click to download full resolution via product page

FLT3 Signaling Pathway Inhibition by Go 6976.

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments cited in the evaluation of Go 6976.



### **In Vitro Kinase Assay**

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Go 6976 against recombinant kinases.

Objective: To quantify the IC50 value of Go 6976 for JAK2 and FLT3.

#### Materials:

- Recombinant human JAK2 and FLT3 enzymes
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Substrate peptide (specific for each kinase)
- ATP (at a concentration close to the Km for each kinase)
- Go 6976 (dissolved in DMSO)
- [y-32P]ATP
- Phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.
- Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
- Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.



- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Go 6976 concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Go 6976 concentration and fitting the data to a sigmoidal dose-response curve.

# **Cell Viability Assay (MTS Assay)**

This protocol describes the use of a colorimetric MTS assay to assess the effect of Go 6976 on the viability of leukemia cell lines.

Objective: To determine the cytotoxic effects of Go 6976 on FLT3-ITD positive (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines.

#### Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Go 6976 (dissolved in DMSO)
- 96-well cell culture plates
- MTS reagent (containing phenazine ethosulfate)
- Microplate reader

#### Procedure:

- Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100  $\mu$ L of complete medium.[1]
- Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the wells.



- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each Go 6976 concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the Go 6976 concentration.

### **Western Blot Analysis of Protein Phosphorylation**

This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins in response to Go 6976 treatment.

Objective: To assess the effect of Go 6976 on the phosphorylation of FLT3, JAK2, STAT3/5, Erk1/2, and Akt in leukemia cells.

#### Materials:

- Leukemia cell lines
- Go 6976
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies (specific for total and phosphorylated forms of FLT3, JAK2, STAT3/5, Erk1/2, and Akt)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Treat the cells with Go 6976 at the desired concentration for a specified time.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of protein phosphorylation.

# **Experimental and Logical Workflows**

The following diagrams illustrate the typical experimental workflow for evaluating Go 6976 and the logical relationship of its dual inhibitory action.





Click to download full resolution via product page

Experimental Workflow for Evaluating Go 6976.





Click to download full resolution via product page

Logical Diagram of Go 6976 Dual Inhibition.

### Conclusion

Go 6976 is a potent dual inhibitor of JAK2 and FLT3 kinases, demonstrating significant preclinical activity in models of hematological malignancies. Its ability to target two key oncogenic signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide has summarized the quantitative inhibitory data, detailed the affected signaling pathways, and provided comprehensive experimental protocols to aid researchers in the continued exploration of Go 6976. The presented information underscores the potential of Go 6976 and provides a solid foundation for future studies aimed at elucidating its full therapeutic utility.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Go 6976, PKC Inhibitor CD BioSciences [celluars.com]
- 5. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. Go6976, a Potent FLT3 Kinase Inhibitor, Exerts Antiproliferative Activity Against Acute Myeloid Leukemia Via Inhibition Of Survivin and Mcl-1 In The Presence Of Human Serum | CiNii Research [cir.nii.ac.jp]
- 8. ovid.com [ovid.com]
- 9. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Go 6976: A Dual Inhibitor of JAK2 and FLT3 Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773938#go-6976-as-an-inhibitor-of-jak2-and-flt3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com